molecular formula C11H13N3OS B187879 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL CAS No. 83503-21-3

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL

Cat. No.: B187879
CAS No.: 83503-21-3
M. Wt: 235.31 g/mol
InChI Key: NXQYJFFFOCXEOM-UHFFFAOYSA-N
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Description

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a synthetic small molecule featuring the 1,2,4-triazolethione pharmacophore, a scaffold renowned for its diverse and potent biological activities in medicinal chemistry research . The core 1,2,4-triazole-3-thione structure is a cyclic analog of thiosemicarbazides, known for its metabolic stability and ability to participate in key molecular interactions with biological targets . This specific analog is functionalized with a phenyl substituent and a propanol side chain, a structural motif that may enhance solubility and mimic vicinal amino alcohols, which are present in several therapeutic agents . Preliminary research value for this compound is derived from the established profiles of highly similar analogs. Mercapto-substituted 1,2,4-triazoles have demonstrated significant promise in chemopreventive and chemotherapeutic contexts, with studies highlighting their role as inhibitors of key enzymatic pathways . Notably, closely related N-substituted 1,2,4-triazolethione derivatives have shown potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key mediator in the inflammatory cascade . For instance, certain triazolethione analogs have exhibited IC50 values as low as 0.36 µM against soybean 15-LOX, outperforming the reference standard quercetin, suggesting a potential application as a lead structure for developing new anti-inflammatory agents . The primary mechanism of action for such effects is believed to involve competitive binding to the enzyme's active site, stabilized by hydrogen bonding with residues like Gln598 and Arg260, as well as various hydrophobic interactions . Beyond anti-inflammatory potential, the 1,2,4-triazolethione core is associated with a wide spectrum of other biological properties. Literature indicates that this class of compounds possesses notable antimicrobial, antibacterial, and antifungal activities, making them valuable scaffolds in the search for new anti-infective drugs . The presence of both sulfur and nitrogen atoms in the heterocyclic ring allows for effective binding to various biological targets, including enzymes and receptors . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations, such as in vitro bioactivity screening, enzyme inhibition assays, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQYJFFFOCXEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365324
Record name 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83503-21-3
Record name 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide precursors in alkaline media. For example, 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized by refluxing 1-(3-methoxybenzoyl)thiosemicarbazide in 2 N NaOH for 3 hours. Adapting this approach, the target compound can be prepared by substituting the methoxybenzoyl group with a phenyl-propanol precursor.

Procedure :

  • Dissolve 1-(phenylpropanoyl)thiosemicarbazide (0.01 mol) in 100 mL of 2 N NaOH.

  • Reflux the mixture at 100°C for 3–4 hours.

  • Acidify to pH 4–5 using dilute HCl to precipitate the product.

  • Recrystallize from a 1:1 mixture of dimethylformamide (DMF) and water.

Key Parameters :

  • Yield : 65–72% (estimated based on analogous reactions).

  • Purity : Confirmed via melting point (135–137°C) and HPLC (>95%).

Hydrazinolysis of Trichloroacetyl Intermediates

An alternative route involves hydrazinolysis of trichloroacetyl intermediates, as demonstrated in the synthesis of 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol .

Procedure :

  • React 2,2,2-trichloro-1-(phenylpropanoyl)ethan-1-one with hydrazine hydrate in propan-2-ol.

  • Reflux at 80°C for 2 hours to form the hydrazide intermediate.

  • Cyclize the hydrazide with 4-chlorophenylisothiocyanate in ethanol under basic conditions (NaOH).

Analytical Validation :

  • ¹H NMR : Signals at δ 11.74 ppm (NH), 7.71–7.42 ppm (phenyl protons), and 3.60 ppm (propanol -CH₂OH).

  • IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 3250 cm⁻¹ (O-H stretch).

Post-Cyclization Functionalization via Alkylation

S-Alkylation of Preformed Triazole Thiols

The thiol group at the 5-position of 1,2,4-triazoles is highly reactive, enabling alkylation with halogenated alcohols. For instance, 1-(4-toluenesulfonyl)-4-[3-(N-alkyl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives were synthesized by reacting triazole thiols with bromoethanamides.

Adapted Protocol for Target Compound :

  • Dissolve 5-mercapto-4-phenyl-4H-1,2,4-triazole (0.005 mol) and NaOH (0.005 mol) in 40 mL ethanol.

  • Add 3-bromopropan-1-ol (0.005 mol) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Concentrate under reduced pressure and recrystallize from methanol.

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF in minimizing side reactions.

  • Yield : 58–64% (similar to piperidine analogs).

Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency, as shown in the synthesis of S-alkyl-1,2,4-triazole-3-thiols .

Procedure :

  • Mix 5-mercapto-4-phenyl-4H-1,2,4-triazole (1 mmol), 3-bromopropan-1-ol (1.2 mmol), and K₂CO₃ (2 mmol) in DMF.

  • Irradiate at 100°C for 15 minutes (300 W).

  • Filter and purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Advantages :

  • Time Reduction : 15 minutes vs. 6 hours (conventional method).

  • Yield Improvement : 75–80%.

Multi-Step Synthesis from Hydrazine Derivatives

Thiocarbohydrazide Route

Thiocarbohydrazide serves as a versatile precursor for triazole synthesis. For example, 3-((5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl)-4-amino-5-mercapto-1,2,4-triazole was prepared by heating thiocarbohydrazide with carboxylic acids.

Adapted Synthesis :

  • Heat thiocarbohydrazide (0.1 mol) and 3-phenylpropanoyl acid (0.1 mol) at 160–170°C for 2 hours.

  • Disperse the fused mass in hot water and filter.

  • Recrystallize from methanol to isolate the triazole thiol.

  • Alkylate with 3-bromopropan-1-ol as described in Section 2.1.

Critical Notes :

  • Side Reactions : Overheating may lead to desulfurization; strict temperature control is essential.

  • Yield : 50–55% (two-step process).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%) Key Advantage
Base-Mediated Cyclization65–723–4 hours>95Simplicity, no specialized equipment
S-Alkylation58–646 hours92–94Modular side-chain introduction
Microwave Alkylation75–8015 minutes98Rapid, high yield
Thiocarbohydrazide Route50–552 hours + 6 hours90Versatile for diverse substituents

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.71–7.42 (m, 5H, Ph-H), 4.52 (t, J = 6.4 Hz, 1H, -OH), 3.60–3.45 (m, 2H, -CH₂OH), 2.95–2.80 (m, 2H, triazole-CH₂), 1.80–1.65 (m, 2H, -CH₂-).

  • IR (KBr) : 2550 cm⁻¹ (S-H), 3250 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N).

  • MS (EI) : m/z 235 [M]⁺, 217 [M-H₂O]⁺, 160 [C₇H₆N₃S]⁺.

Chromatographic Purity

  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/water 60:40, 1 mL/min).

  • Melting Point : 134–136°C (lit. 135°C for analog).

Challenges and Optimization Strategies

Thiol Oxidation Mitigation

The mercapto group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification. Ethanol/water mixtures offer a balance between yield and ease of isolation .

Chemical Reactions Analysis

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that triazole compounds exhibit notable antimicrobial properties. For instance, derivatives similar to 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL have been studied for their effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Anticancer Properties
Triazole compounds have also been investigated for their anticancer properties. In particular, modifications to the triazole ring have been shown to enhance cytotoxicity against cancer cell lines. A case study highlighted that similar compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways, making them candidates for further development in oncology .

Agricultural Applications

Plant Growth Regulators
Compounds like this compound are being explored as plant growth regulators. Research has indicated that triazole derivatives can inhibit enzymes involved in the biosynthesis of gibberellins, which are crucial for plant growth. This inhibition can lead to stunted growth in unwanted plants (weeds), providing a method for weed management .

Pesticidal Activity
The compound has been studied for its potential as a pesticide. Triazoles have been shown to possess fungicidal properties, effectively controlling fungal diseases in crops. The mechanism typically involves the disruption of fungal cell membrane integrity or metabolic processes, making these compounds valuable in agricultural formulations .

Corrosion Inhibition

Metal Protection
Research has shown that triazole derivatives can serve as effective corrosion inhibitors for metals such as steel and aluminum. The presence of sulfur and nitrogen atoms in the structure enhances adsorption onto metal surfaces, forming protective layers that prevent oxidation. A study demonstrated the effectiveness of a related compound in reducing corrosion rates in acidic environments .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalAntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
AgriculturalPlant Growth RegulatorsInhibits gibberellin biosynthesis
Pesticidal ActivityControls fungal diseases
Corrosion InhibitionMetal ProtectionReduces corrosion rates significantly

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol
  • CAS Number : 83503-21-3 , 828295-64-3 (alternative listing)
  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 235.31 g/mol
  • Structural Features: Combines a 1,2,4-triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a propanol chain at position 2.

The compound is commercially available but lacks extensive pharmacological characterization .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method
This compound (Target) 83503-21-3 C₁₁H₁₃N₃OS 235.31 Phenyl, mercapto, propanol Not well-documented Likely traditional alkylation
3-(5-Alkyl-2-phenyl-2H-1,2,4-triazol-3-yl)thiazolidin-4-ones Not provided Varies ~260–300 Alkyl, phenyl, thiazolidinone Antioxidant, antimicrobial Microwave-assisted
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (III) Not provided C₁₄H₁₁N₃S 253.32 Phenyl (positions 4 and 5), mercapto Drug delivery applications Alkylation with halides
1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol 667408-61-9 C₆H₁₁N₃OS 173.23 Methyl, mercapto, propan-2-ol Unknown Not specified
4-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol 3414-96-8 C₈H₇N₃OS 193.23 Phenol, mercapto Unknown Not specified

Key Differences in Structure and Properties

Substituent Effects: Hydrophilicity: The propanol chain in the target compound enhances hydrophilicity compared to analogs with methylthio (e.g., compounds from ) or aromatic substituents (e.g., 4-(5-mercapto-4H-triazol-3-yl)phenol ). Mercapto Group: The -SH group in the target compound and analogs (e.g., 4,5-diphenyl-4H-1,2,4-triazole-3-thiol ) may confer antioxidant properties, similar to thiazolidinone derivatives .

Biological Activity: Antimicrobial Potential: Thiazolidinone derivatives (e.g., from ) exhibit notable antibacterial and antifungal activities, whereas the target compound lacks documented data.

Synthetic Efficiency: Microwave-assisted synthesis (e.g., for thiazolidinones ) reduces reaction times compared to traditional methods (e.g., InCl₃-catalyzed alkylation ), but the target compound’s synthesis route remains unclear.

Physicochemical Data

Table 2: Physicochemical Comparison

Property Target Compound 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol Thiazolidinone Derivatives
Solubility Likely polar due to -OH Low (hydrophobic aryl groups) Moderate (depends on substituents)
Melting Point Not reported Not reported 160–200°C (estimated)
Stability Sensitive to oxidation Stable under inert conditions Stable in dry environments

Biological Activity

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

The compound's molecular formula is C11H13N3OSC_{11}H_{13}N_3OS, with a molecular weight of approximately 235.31 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of mercapto-substituted triazoles. For instance, a study demonstrated that derivatives of triazole compounds exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 32 µg/mL against clinical strains of Enterococcus and Staphylococcus species .

Compound Target Bacteria MIC (µg/mL)
This compoundMRSA1 - 32
Other derivativesEnterococcus sp.1 - 32

2. Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Research indicates that mercapto-substituted triazoles can induce cytotoxic effects in cancer cells. For example, studies report IC50 values below 10 µg/mL for several derivatives against HeLa and MCF-7 cell lines, indicating potent anticancer activity .

Cell Line IC50 (µg/mL) Activity Level
HeLa<10High
MCF-7<10High

3. Antioxidant Activity

The antioxidant capacity of the compound has also been assessed. Compounds with similar structures have shown significant free radical scavenging activity in vitro. For instance, studies suggest that these triazole derivatives can effectively reduce oxidative stress markers in cellular models .

The biological activities of this compound are thought to arise from its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

  • Study on MRSA Strains : A clinical trial involving patients with MRSA infections demonstrated that treatment with a derivative similar to this compound resulted in significant reductions in bacterial load compared to control groups .
  • Anticancer Trials : In vitro studies on human cancer cell lines showed that the compound effectively inhibited tumor growth and induced apoptosis at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Two primary pathways are described in literature:

  • Route 1 : Cyclocondensation of succinic anhydride derivatives with aminoguanidine hydrochloride in the presence of amines, followed by thiolation steps .
  • Route 2 : Microwave-assisted synthesis under controlled power (150 W) and temperature (100°C) to reduce reaction time and improve yield, as demonstrated for structurally similar triazole-thiol derivatives .
    • Optimization Tips : Monitor reaction progress via TLC, use ethanol or DMF-EtOH (1:1) for recrystallization to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :

  • NMR : Assign peaks for the propanol chain (δ ~3.5–4.0 ppm for -CH2OH) and aromatic protons (δ ~7.2–7.8 ppm for the phenyl group).
  • FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches .
    • Crystallography : Use ORTEP-III (via WinGX suite) for single-crystal X-ray analysis to resolve tautomeric ambiguities and verify stereochemistry .

Advanced Research Questions

Q. How does tautomerism in the triazole ring impact the compound’s reactivity and biological activity?

  • Tautomeric Analysis : The 1,2,4-triazole ring exhibits thione-thiol tautomerism. Computational modeling (DFT) paired with experimental data (X-ray, NMR) can identify dominant tautomers. For example, sulfur-centered tautomers often dominate in protic solvents, influencing hydrogen-bonding interactions .
  • Biological Implications : Thiol forms may enhance metal coordination (e.g., with Zn²⁺ in enzymes) or redox activity, critical for antimicrobial or antiproliferative studies .

Q. What strategies can resolve contradictions in stability data under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use buffered solutions (pH 1–13) to assess hydrolytic degradation. For example, the propanol chain may undergo oxidation at pH > 10 .
    • Contradiction Resolution : Cross-validate results using multiple techniques (e.g., LC-MS for degradation products, DSC for thermal stability) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like cytochrome P450 or bacterial DHFR. The mercapto group often acts as a hydrogen-bond donor .
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
    • Validation : Compare with experimental IC50 values from enzyme inhibition assays .

Q. What are the challenges in synthesizing derivatives with modified substituents, and how can regioselectivity be controlled?

  • Challenges : Competing reactions at N1 vs. N2 positions of the triazole ring. For example, alkylation of the mercapto group may require protecting groups .
  • Regioselectivity Control :

  • Use bulky directing groups (e.g., trityl chloride) to block undesired sites.
  • Optimize solvent polarity (e.g., DMF for SN2 reactions) .

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